molecular formula C15H26ClNO2 B1149682 (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride CAS No. 175590-75-7

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride

Cat. No.: B1149682
CAS No.: 175590-75-7
M. Wt: 288
InChI Key:
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Description

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride typically involves several key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-methyl-3-pentanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methoxybenzaldehyde and 2-methyl-3-pentanone in the presence of a base, such as sodium hydroxide.

    Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Amination: The alcohol is then reacted with dimethylamine in the presence of a catalyst, such as palladium on carbon, to introduce the dimethylamino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride has numerous scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride
  • (2R,3R)-1-(DiEthylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride
  • (2R,3R)-1-(DiMethylaMino)-3-(4-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride

Uniqueness

(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential.

Properties

CAS No.

175590-75-7

Molecular Formula

C15H26ClNO2

Molecular Weight

288

Origin of Product

United States

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